![molecular formula C20H18BrN3O3 B2498103 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 941918-05-4](/img/structure/B2498103.png)

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

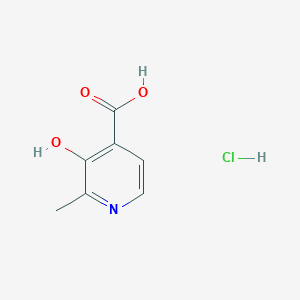

The compound "4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one" is of interest due to its structural complexity, incorporating elements such as a 1,2,4-oxadiazole ring, a pyrrolidin-2-one moiety, and substituted phenyl groups. This combination of features suggests a potential for diverse biological activities and chemical reactivities, making it a valuable subject for synthesis and analysis.

Synthesis Analysis

The synthesis of related bicyclic systems incorporating a 1,2,4-oxadiazole ring, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, typically involves a one-pot condensation approach. Starting materials like 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes are used, and the structures are confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray powder diffraction and NMR spectroscopy. These methods enable the detailed characterization of the compound's crystalline structure and molecular conformation, providing insights into its potential interactions and stability (Wang et al., 2017).

Applications De Recherche Scientifique

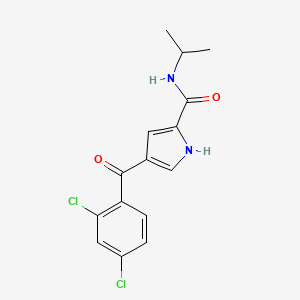

Synthesis and Biological Activity

A study by Kharchenko et al. (2008) detailed the synthesis of novel bicyclic systems including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and predicted their biological activity using PASS prediction. These compounds exhibit potential for various biological applications due to their unique structures (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study demonstrated that the synthesized compounds showed significant antimicrobial properties, indicating the potential use of similar compounds in antimicrobial treatments (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Khalid et al. (2016) also synthesized N-substituted derivatives of a related compound, finding moderate to significant antibacterial activity. This suggests that derivatives of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one could be useful in developing new antibacterial agents (Khalid et al., 2016).

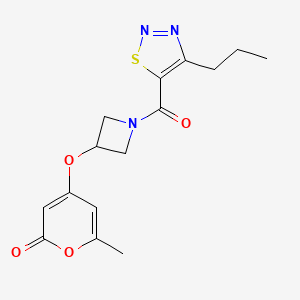

Anticancer Potential

Compounds bearing 1,3,4-oxadiazole rings, similar to the structure of interest, have been explored for their potential as anticancer agents. Kaya et al. (2016) synthesized novel derivatives with potential cytotoxic activities against cancer cell lines, indicating the relevance of such structures in developing new anticancer drugs (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).

Insecticidal Properties

Li et al. (2013) conducted a study on anthranilic diamides analogs containing oxadiazole rings, which demonstrated good larvicidal activities against certain pests. This implies that oxadiazole derivatives could be useful in developing new insecticides (Li, Zhu, Chen, Liu, Khallaf, Zhang, & Ni, 2013).

Electronic and Optical Applications

The oxadiazole ring, a part of the compound's structure, has been used in the development of materials for organic light-emitting diodes (OLEDs). For example, Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in OLEDs, indicating the potential of oxadiazole-containing compounds in electronic applications (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

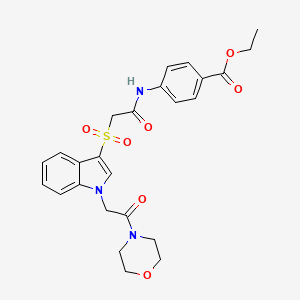

Mécanisme D'action

Target of Action

The compound “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” is a derivative of 1,2,4-oxadiazole and pyrrolidin-2-one. Compounds containing the 1,2,4-oxadiazole moiety are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds with biological macromolecules .

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

1,2,4-oxadiazole derivatives are known to have diverse biological activities, which suggests that they could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-2-26-17-9-7-16(8-10-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-3-5-15(21)6-4-13/h3-10,14H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOGPHSEHJGLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)

![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)